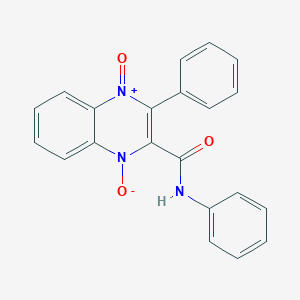
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. The structure of this compound includes a quinoxaline ring fused with a benzene ring and two oxygen atoms attached to the nitrogen atoms, forming a 1,4-dioxide configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by oxidation. One common method is the reaction of o-phenylenediamine with benzil in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction is usually carried out in an organic solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amines, and substituted quinoxalines .
Applications De Recherche Scientifique
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This leads to DNA damage and apoptosis in cancer cells. The compound targets various molecular pathways, including the inhibition of topoisomerase enzymes and the activation of caspase pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- N-Ethyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- N,N-Diethyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
Uniqueness
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to generate ROS and induce DNA damage makes it a promising candidate for anticancer research .
Propriétés
Numéro CAS |
104705-39-7 |
|---|---|
Formule moléculaire |
C21H15N3O3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-oxido-4-oxo-N,3-diphenylquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3/c25-21(22-16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)23(26)17-13-7-8-14-18(17)24(20)27/h1-14H,(H,22,25) |
Clé InChI |
NBJTZENJEARXCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


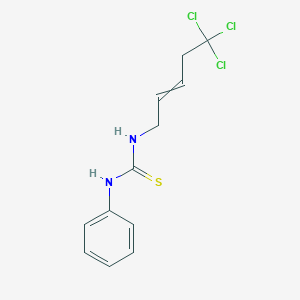
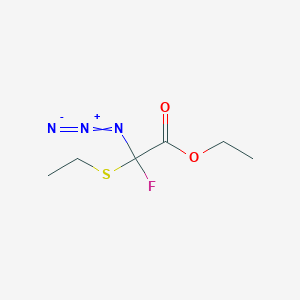
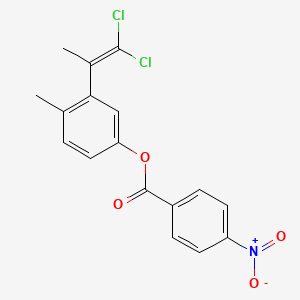
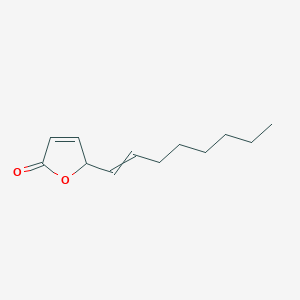
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
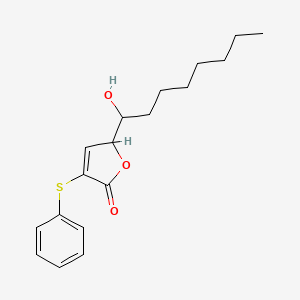
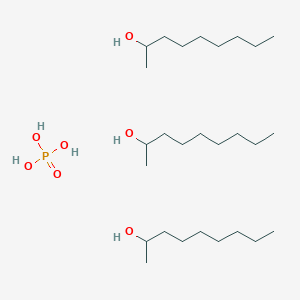
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
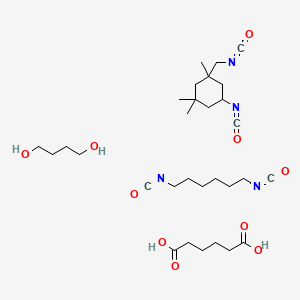
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
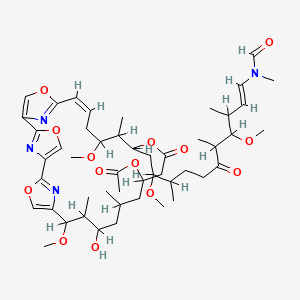
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
